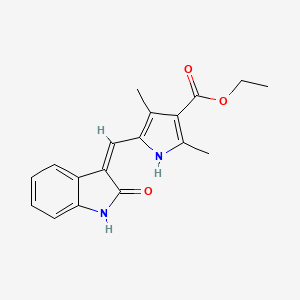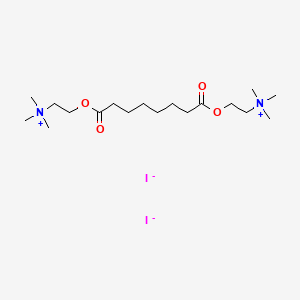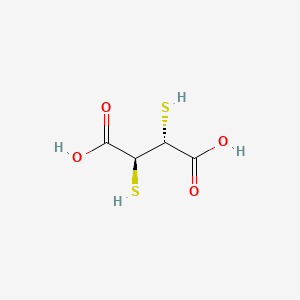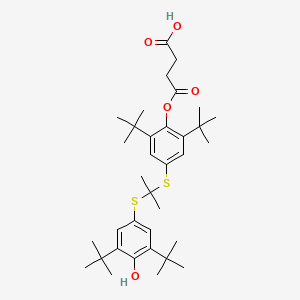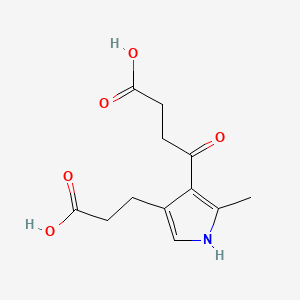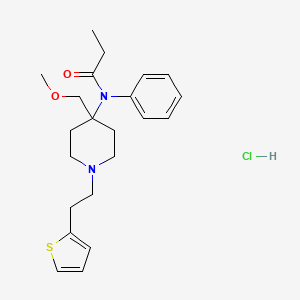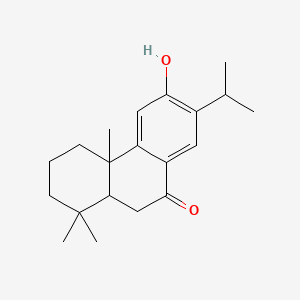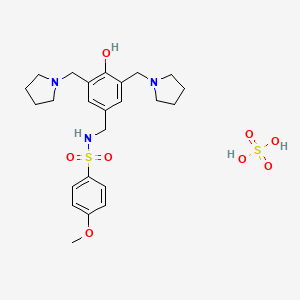
t-Boc-Aminooxy-PEG2-amine
Vue d'ensemble
Description
t-Boc-Aminooxy-PEG2-amine is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and a free amino group. The hydrophilic PEG spacer increases its solubility in aqueous media. This compound is commonly used in bioconjugation and drug delivery applications due to its ability to form stable linkages with various functional groups .
Applications De Recherche Scientifique
t-Boc-Aminooxy-PEG2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
Target of Action
t-Boc-Aminooxy-PEG2-amine is a versatile compound that primarily targets biomolecules containing carbonyl groups (ketones and aldehydes) . It can be used as an efficient linker to couple different biomolecules together, thereby constructing bioconjugates with specific functionalities .
Mode of Action
The compound contains a Boc-protected aminooxy group and an amino group . The Boc (tert-butyl carbamate) part acts as a protective group for the amino part, effectively protecting the amino derivative from being active, thus maintaining the stability of the compound during chemical reactions . The aminooxy part is a highly reactive functional group that can react with various compounds such as aldehydes and ketones . By reacting the aminooxy group, this compound can be linked to other molecules, thereby constructing more complex compounds or bioconjugates .
Biochemical Pathways
This compound plays a significant role in the field of bioconjugation due to its chemoselectivity and hydrolytic stability . It is used in the solid-phase synthesis of peptides, where it can be used to link peptide chains and resin, thereby realizing the solid-phase synthesis of peptides . .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property makes it an ideal candidate as a drug carrier, linking drug molecules to the PEG chain, thereby achieving targeted drug delivery and release . This method of drug delivery can enhance the therapeutic effect of the drug, reduce the side effects of the drug, and provide new ideas and methods for drug research and development .
Result of Action
The result of the action of this compound is the formation of bioconjugates with specific functionalities . These bioconjugates can be used to study the interaction of biomolecules, construct biosensors, and more . Furthermore, due to the presence of the PEG chain, these conjugates also have a certain biocompatibility and stability, and can maintain their structure and function stability in complex biological environments .
Action Environment
The action of this compound is influenced by environmental factors. It should be stored at -20°C as much as possible . If conditions permit, the material can be treated under inert gas to obtain better stability of the reagent . Frequent freeze-thawing should be avoided, and the solution should be used immediately after preparation .
Analyse Biochimique
Biochemical Properties
t-Boc-Aminooxy-PEG2-amine plays a significant role in biochemical reactions, particularly in the formation of stable oxime linkages. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime bond . The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile reagent in bioconjugation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of bioconjugates and enhancing the solubility and stability of these complexes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable oxime linkages with aldehyde or ketone groups on biomolecules, this compound can modulate the activity of these molecules and alter cellular functions . This compound has been shown to affect cell signaling pathways by modifying the interactions between signaling proteins and their targets, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable oxime linkages with aldehyde or ketone groups on biomolecules. The Boc-protected aminooxy group is deprotected under mild acidic conditions, allowing it to react with these groups and form a stable oxime bond . This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular functions . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, enhancing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under mild acidic conditions, which are required for deprotecting the Boc group . Prolonged exposure to harsh conditions can lead to degradation and loss of activity . Long-term studies have shown that this compound can maintain its stability and functionality in in vitro and in vivo settings, provided that it is stored and handled under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively form stable oxime linkages with biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can form stable oxime linkages with aldehyde or ketone groups on metabolic intermediates, altering their activity and stability . This interaction can affect the overall metabolic balance within cells and tissues, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement through aqueous environments . Once inside cells, this compound can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it can exert its biochemical effects . The hydrophilic PEG spacer in this compound enhances its solubility and stability, allowing it to maintain its activity in various subcellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG2-amine typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with a PEG chain to form the desired PEG derivative.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection and PEGylation: Using industrial-grade reagents and equipment to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Analyse Des Réactions Chimiques
Types of Reactions: t-Boc-Aminooxy-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable linkages
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.
Common Reagents and Conditions:
Mild Acidic Conditions: Used for deprotection of the Boc group.
Carboxylic Acids and NHS Esters: React with the amino group to form amide bonds.
Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages
Major Products:
Amide Bonds: Formed from reactions with carboxylic acids and NHS esters.
Oxime Linkages: Formed from reactions with aldehydes and ketones
Comparaison Avec Des Composés Similaires
- Aminooxy-PEG-acid
- Aminooxy-PEG-alcohol
- Aminooxy-PEG-amine
- Aminooxy-PEG-azide
- Aminooxy-PEG-bromide
- Aminooxy-PEG-methane
- Aminooxy-PEG-Propargyl
- t-Boc-Aminooxy-PEG-acid
- t-Boc-Aminooxy-PEG-CH2CO2H
- t-Boc-Aminooxy-PEG-NHS ester
- t-Boc-Aminooxy-PEG-t-butyl ester
- t-Boc-Aminooxy-PEG-alcohol
Uniqueness: t-Boc-Aminooxy-PEG2-amine is unique due to its combination of a Boc-protected aminooxy group and a PEG spacer. This combination provides both stability and solubility, making it highly versatile for various applications. The Boc protection allows for selective deprotection and subsequent reactions, while the PEG spacer enhances solubility in aqueous media .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRKSSHYXYKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202806 | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252378-69-1 | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252378-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


